
Ethyl 3,5-dioxopyrazolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,5-dioxopyrazolidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two keto groups at positions 3 and 5, and an ethyl ester group at position 1
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and diethyl oxalate.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The hydrazine derivative is reacted with diethyl oxalate in the presence of an acid catalyst, leading to the formation of the pyrazolidine ring with keto groups at positions 3 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolidine derivatives.
科学研究应用
Ethyl 3,5-dioxopyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ethyl 3,5-dioxopyrazolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The keto groups and ester functionality play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and derivative of the compound.
相似化合物的比较
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be compared with other similar compounds in the pyrazolidine family:
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Similar in structure but with phenyl groups instead of keto groups.
Ethyl 3,5-dioxopyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 3,5-dioxo-1,2,4-triazolidine-1-carboxylate: Contains a triazolidine ring with similar functional groups.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
属性
分子式 |
C6H8N2O4 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC 名称 |
ethyl 3,5-dioxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-2-12-6(11)8-5(10)3-4(9)7-8/h2-3H2,1H3,(H,7,9) |
InChI 键 |
RHEGQJNZPUOXRI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1C(=O)CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


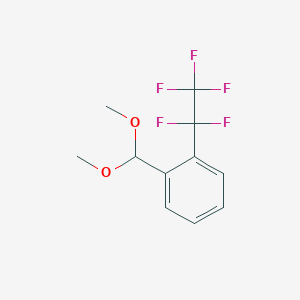

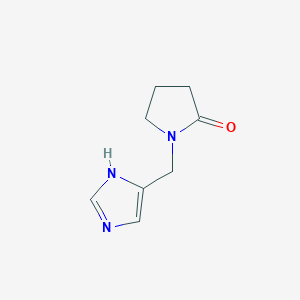
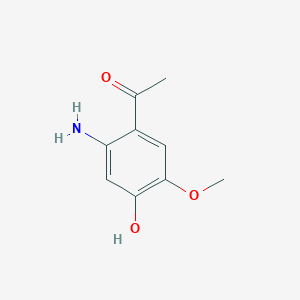
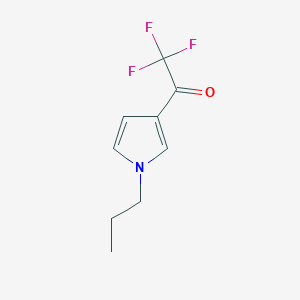
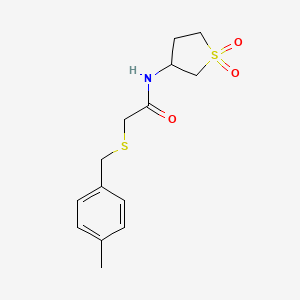
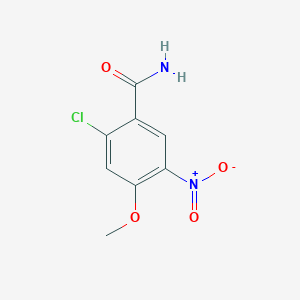

![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)

![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
![2-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861416.png)
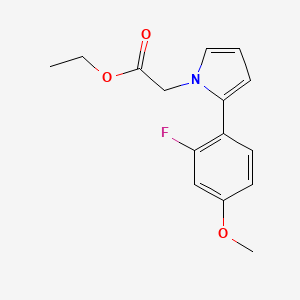
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
